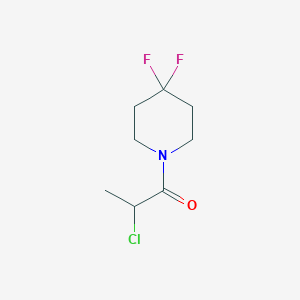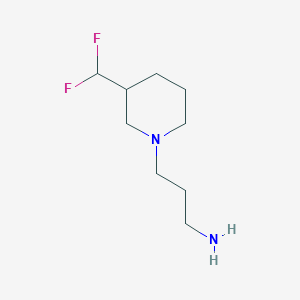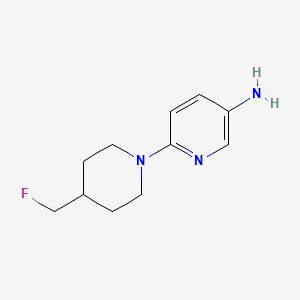
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amin
Übersicht
Beschreibung
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as FMPA, is a synthetic molecule that is used in a wide range of applications, from medicinal chemistry to materials science. FMPA is a fluorinated analog of piperidine, a heterocyclic aromatic compound. FMPA is a versatile and useful building block for organic synthesis due to its unique structure and reactivity. It has a wide range of applications in medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulosemittel
Verbindungen mit Piperidin- und Pyridinstrukturen wurden auf ihr Potenzial als Anti-Tuberkulosemittel untersucht. So wurden beispielsweise Piperidinderivate synthetisiert und auf ihre Aktivität gegen Mycobacterium tuberculosis bewertet .
Synthese von Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie wertvoll. Die jüngste Literatur beleuchtet verschiedene intra- und intermolekulare Reaktionen, die zur Bildung von substituierten Piperidinen führen, die in der Medikamentenentwicklung eingesetzt werden können .
Benzoxazolderivate
Die Struktur der Verbindung deutet auf ein Potenzial für die Synthese von Benzoxazolderivaten hin. Diese Derivate wurden unter Verwendung verwandter Piperidinverbindungen synthetisiert und auf verschiedene biologische Aktivitäten untersucht .
Antimikrobielle und antioxidative Mittel
Thiourea- und Harnstoffderivate von Piperidin wurden synthetisiert und auf ihre antimikrobiellen und antioxidativen Eigenschaften charakterisiert. Die Fluormethylgruppe in der betreffenden Verbindung könnte diese Aktivitäten beeinflussen .
Wirkmechanismus
The compound also contains a pyridine ring and a fluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals due to their ability to act as a scaffold for drug molecules. The fluoromethyl group could potentially enhance the compound’s stability, bioavailability, and ability to penetrate biological membranes.
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets and the nature of its interactions with these targets. These properties are usually determined through extensive in vitro and in vivo studies.
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . Specific details would depend on the compound’s chemical properties and its interactions with its biological targets .
Biochemische Analyse
Cellular Effects
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the proliferation and differentiation of cells, potentially leading to changes in cellular behavior and function. Additionally, it can impact the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical cellular processes .
Transport and Distribution
The transport and distribution of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within target tissues, influencing its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFRAFWDPBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




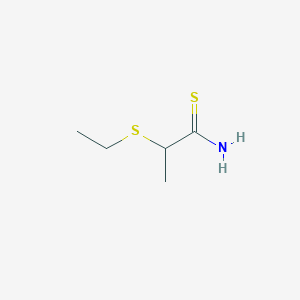
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
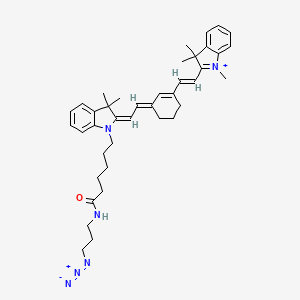
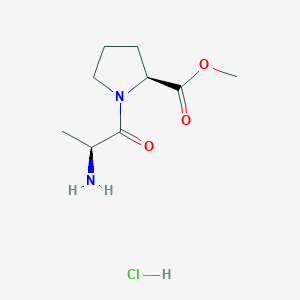


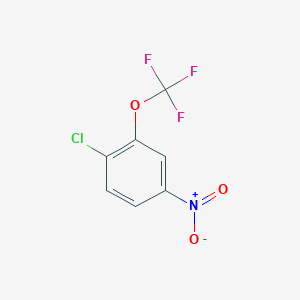
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
